![molecular formula C21H32O2 B075704 Methyl trans-communate CAS No. 1235-39-8](/img/structure/B75704.png)
Methyl trans-communate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-communate is a diterpenoid compound derived from communic acids, which are naturally occurring substances found in various plant species, particularly conifers. This compound is characterized by its labdane skeleton and is known for its diverse biological activities and applications in synthetic chemistry .
Preparation Methods
Methyl trans-communate can be synthesized through several routes. One common method involves the selective degradation of side chains and stereoselective formation of the desired configuration. The synthesis can start from either this compound or methyl cis-communate, or a mixture of both . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Methyl trans-communate undergoes various chemical reactions, including:
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halides and nucleophiles.
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which are valuable intermediates in further synthetic processes .
Scientific Research Applications
Chemical Applications
Methyl trans-communate serves as a chiral building block in organic synthesis. Its significance lies in the following areas:
- Synthesis of Bioactive Natural Products : It is utilized in the synthesis of various bioactive compounds, including quassinoids and abietane antioxidants. These compounds have implications in pharmacology and natural product chemistry.
- Diels-Alder Reactions : The compound has been studied for its reactivity in Diels-Alder cycloaddition reactions with different dienophiles, demonstrating its potential in synthetic organic chemistry .
Biological Applications
The biological activities of this compound highlight its potential therapeutic uses:
- Antibacterial Properties : Research indicates that this compound exhibits antibacterial effects, making it a candidate for developing new antibiotics.
- Antitumoral Activity : Studies suggest that it may induce apoptosis and inhibit cell proliferation, which are critical mechanisms in cancer treatment.
- Hypolipidemic Effects : The compound may also play a role in regulating lipid metabolism, suggesting potential applications in treating metabolic disorders.
Medical Applications
Given its biological properties, this compound is being investigated for various medical applications:
- Cancer Treatment : Its ability to induce apoptosis positions it as a potential agent in cancer therapy. Ongoing studies aim to elucidate its mechanisms and efficacy against different cancer types.
- Lipid Metabolism Regulation : The compound's hypolipidemic effects are being explored for their implications in managing conditions like hyperlipidemia and cardiovascular diseases.
Industrial Applications
In addition to its scientific and medical relevance, this compound finds utility in various industrial sectors:
- Perfume Fixatives : Due to its pleasant odor profile, it is used as a fixative in the fragrance industry, enhancing the longevity of scents.
- Herbicide Production : Its chemical properties allow it to be utilized in the formulation of herbicides, contributing to agricultural practices.
Case Study 1: Synthesis of Quassinoids
A study demonstrated the successful use of this compound as a precursor for synthesizing quassinoids, which are known for their antitumor properties. The synthesis involved several steps, including Diels-Alder reactions and subsequent functional group modifications.
Case Study 2: Antibacterial Activity
Research conducted on the antibacterial effects of this compound revealed significant activity against Gram-positive bacteria. This study highlights its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl trans-communate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s antitumoral effects are linked to its capacity to induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Methyl trans-communate is compared with other similar compounds such as:
This compound: Differing in the stereochemistry of the double bonds.
Mirceo Communic Acid: A regioisomer with a different location of the double bonds.
4-epi-trans-Communic Acid: A C4 epimer of trans-communic acid.
ent-trans-Communic Acid: The enantiomer of trans-communic acid.
These compounds share similar labdane skeletons but differ in their stereochemistry and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
1235-39-8 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
InChI Key |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.